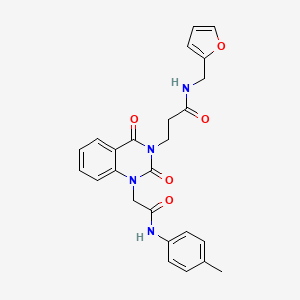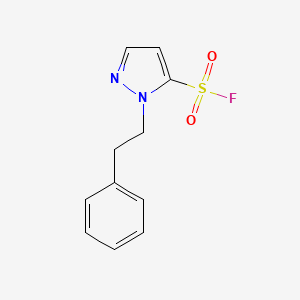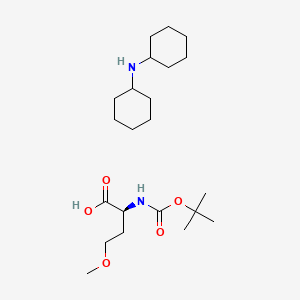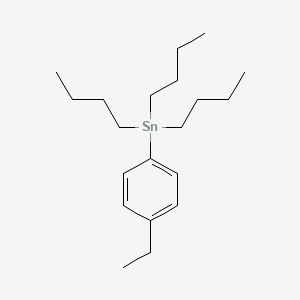![molecular formula C14H12BrNO B2475015 4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline CAS No. 15485-23-1](/img/structure/B2475015.png)
4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline, also known as BMBI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BMBI belongs to the class of aniline derivatives, which are widely used in the synthesis of organic compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may exert its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit anti-inflammatory activity in vitro and in vivo. This compound has been shown to modulate the activity of various enzymes such as cyclooxygenase-2 and matrix metalloproteinases. This compound has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, this compound also has some limitations, including its low solubility in water and its potential instability under certain conditions. These limitations can be overcome by optimizing the reaction conditions and using appropriate solvents.
Orientations Futures
There are several future directions for the study of 4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline. One direction is to further investigate its potential applications as an anticancer agent and as an anti-inflammatory agent. Another direction is to investigate its potential use as a herbicide and as a fungicide. Additionally, there is a need to investigate the mechanism of action of this compound in more detail and to optimize the synthesis method to improve the yield and purity of the compound. Finally, there is a need to investigate the potential use of this compound as a building block for the synthesis of organic materials.
Méthodes De Synthèse
The synthesis of 4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline can be achieved through various methods, including the reaction of 4-bromoaniline with 4-methoxybenzaldehyde in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-bromoacetanilide with 4-methoxybenzaldehyde in the presence of a base such as sodium hydride. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent and as a drug for the treatment of Alzheimer's disease. In agriculture, this compound has been studied for its potential use as a herbicide and as a fungicide. In material science, this compound has been investigated for its potential use as a dye and as a building block for the synthesis of organic materials.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-1-(4-methoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCQHODEXOZPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15485-23-1 |
Source


|
| Record name | N-(4-METHOXYBENZYLIDENE)-4-BROMOANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2474932.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2474934.png)


![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2474939.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2474940.png)


![2-(4-(4-(Tert-butyl)phenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2474943.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2474949.png)


